Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) is a synthetic analog of coenzyme Q10 (CoQ10). [, , ] It is a short-chain benzoquinone that acts as an electron carrier in the mitochondrial electron transport chain, facilitating the production of ATP. [] Idebenone is investigated for its potential in treating various diseases associated with mitochondrial dysfunction and oxidative stress. [, , ] These include neurodegenerative diseases like Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Alzheimer's disease, as well as Duchenne muscular dystrophy and systemic lupus erythematosus (SLE). [, , , ]
Mechanism of Action
Antioxidant activity: Idebenone acts as a potent antioxidant by scavenging free radicals like 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), diphenylpicrylhydrazyl (DPPH), peroxyl radicals, tyrosyl radicals, and peroxynitrite. [] This activity protects cells from oxidative damage caused by reactive oxygen species (ROS). [, , , , , ]
Mitochondrial electron transport chain modulation: It interacts with the mitochondrial electron transport chain, specifically by bypassing Complex I deficiencies. [] Idebenone achieves this by donating electrons to Complex III upon reduction within the cell. [, ] This action facilitates ATP production, even in the presence of Complex I dysfunction. [, , ]
NQO1 dependency: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial role in reducing Idebenone to its active form, enabling its function as an electron donor for Complex III. [, ] This dependence on NQO1 can influence the efficacy of Idebenone in different cell types with varying NQO1 expression levels. [, ]
Neuroprotection: Studies show protective effects of Idebenone against oxidative stress and apoptosis in various cell types relevant to neurodegenerative diseases, such as retinal ganglion cells, [] optic nerve head astrocytes, [] and Schwann cells. [] These effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate mitochondrial function. [, , , ]
Anti-inflammatory activity: Research suggests that Idebenone exhibits anti-inflammatory effects, attenuating the production of pro-inflammatory cytokines in models of colitis, [, ] lupus, [, ] and Parkinson's disease. [, ] This activity contributes to its potential as a therapeutic agent in inflammatory diseases. [, , , ]
Mitochondrial function enhancement: Idebenone shows promise in improving mitochondrial function by restoring ATP levels in cells with mitochondrial dysfunction. [, ] This effect is particularly relevant in diseases with impaired mitochondrial metabolism, such as Friedreich's ataxia and LHON. [, , ]
Modulation of cellular pathways: Research indicates that Idebenone can influence various cellular pathways implicated in disease pathogenesis. These include:
RAGE/Caspase-3 signaling: Idebenone downregulates the receptor for advanced glycation end-products (RAGE)/caspase-3 signaling pathway, which is involved in Aβ-induced neuronal damage in Alzheimer's disease. [, ]
Autophagy: Studies show that Idebenone activates autophagy, a cellular degradation process, by inhibiting the AKT/mTOR pathway in a model of Parkinson's disease. [] This activation of autophagy contributes to the clearance of misfolded α-synuclein, a protein implicated in Parkinson's disease pathogenesis. []
NLRP3 Inflammasome: Idebenone inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response, in models of Alzheimer's disease and systemic inflammation. [, ] This inhibition helps reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation. [, ]
Future Directions
Understanding the role of NQO1 in Idebenone therapy: Further investigations are needed to elucidate the impact of NQO1 genetic polymorphisms on Idebenone's efficacy in LHON and other diseases. [] This knowledge could lead to personalized treatment strategies based on individual NQO1 status.
Developing improved Idebenone analogs: Research into developing new Idebenone analogs with enhanced properties, such as improved bioavailability, increased potency, and reduced dependence on NQO1, holds promise for expanding its therapeutic potential. []
Related Compounds
QS10
Compound Description: QS10 is a major metabolite of Idebenone, generated through oxidative shortening of its side chain by cytochrome P450 enzymes. [] While QS10 retains a quinone structure, its biological activity and relevance to Idebenone's mechanisms of action require further investigation.
Relevance: As a direct metabolite of Idebenone, QS10's presence in the body after Idebenone administration necessitates a comprehensive understanding of its own pharmacological properties. [] Further research is needed to determine if QS10 contributes to or hinders the therapeutic effects of Idebenone.
2-Deoxy-D-glucose (2-DG)
Relevance: In studies exploring the impact of energy depletion on anesthesia mechanisms, 2-DG was used to enhance the anesthetic effects of isoflurane. [] Interestingly, Idebenone was found to counteract the effect of 2-DG on isoflurane-induced loss of righting reflex, suggesting that Idebenone may exert its effects by preserving or restoring cellular energy levels.
3-Nitropropionic acid
Relevance: Like 2-DG, 3-nitropropionic acid was used to enhance the anesthetic effects of isoflurane, further supporting the hypothesis that reduced energy levels contribute to anesthesia. [] While the study did not directly compare the effects of Idebenone on 3-nitropropionic acid-induced changes, it highlights the importance of mitochondrial function and energy metabolism in the context of Idebenone's mechanisms of action.
L-carnitine
Relevance: In a study investigating the role of energy depletion in anesthesia, L-carnitine was unable to reverse the enhancing effect of 2-DG on isoflurane-induced loss of righting reflex, unlike Idebenone. [] This suggests that Idebenone may work through a different mechanism than simply boosting energy production through fatty acid oxidation.
Piracetam
Relevance: In a study assessing the dose-effect relationship of Idebenone in an experimental cerebral deficit model, piracetam was used as a reference drug. [] While both drugs showed potential benefits in attenuating hypoxia-induced impairments, they appeared to exhibit distinct dose-effect relationships on different electrophysiological and psychometric parameters. This suggests that Idebenone and piracetam may have different mechanisms of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ibuprofen dimethyl aminoethanol octyl is a nonsteroidal anti-inflammatory drug (NSAID) used for treating pain, fever, and inflammation. Ibuprofen may be used to treat painful menstrual periods, migraines, and rheumatoid arthritis.
Ibuprofen lysine is a non-steroidal anti-inflammatory drug (NSAID). The lysine suspension of Ibuprofen may act more quickly and effectively than base Ibuprofen.
Ibuproxam is a hydroxamic acid obtained by formal condensation of the carboxy group of ibuprofen with the amino group of hydroxylamine. Used for treatment of pain and inflammation associated with musculoskeletal and joint disorders. It has a role as a non-steroidal anti-inflammatory drug, an iron chelator and a non-narcotic analgesic. It derives from an ibuprofen. Ibuproxam is a non steroidal anti-inflammatory drug (NSAID).
MK-677 (Ibutamoren) is a potent, non-peptide receptor agonist for ghrelin.
MK-677 (Ibutamoren), also known as Ibutamoren and is a valuable research compound.
Chemical properties MK-677(Ibutamoren)
The molecular form of MK-677(Ibutamoren) is C27H36N4O5S, and its molecular mass is 528.7g/mol. It is generally 95% pure.
Biological activity of MK-677(Ibutamoren)
MK-677 (Ibutamoren), a potent and long-acting orally active, selective, and non-peptide agonist at the ghrelin-stimulating hormone receptor and a growth hormone secretagogue, mimicking the effect of endogenous growth hormone GH.
Biochemical/physiological effects of MK-677(Ibutamoren)
MK-677 (Ibutamoren), a mimic growth hormone (GH)-releasing peptide, is orally active.
IC87201 is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95). It inhibits the binding of PSD-95 to nNOS (IC50 = 31 µM). IC87201 inhibits NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation, in primary rat hippocampal neurons (IC50 = 2.7 µM). IC87201 (10 µM) reduces MPP+-induced production of reactive oxygen species (ROS), cytochrome c release, and apoptosis in primary rat cortical neurons. In vivo, IC87201 decreases thermal hyperalgesia in mice (ED50 = 0.1 mg/kg), as well as mechanical allodynia in a rat model of neuropathic pain induced by chronic constriction injury (CCI). It also reduces immobility time in the forced swim and tail suspension tests in mice when administered at a dose of 1 mg/kg. IC87201 is a nNOS-PDZ/PSD-95-PDZ inhibitor. IC87201 showed great promise in cellular experiments and animal models of ischemic stroke and pain. IC87201 inhibited the in vitro binding of nNOS with PSD95, without inhibiting nNOS catalytic activity. nNOS-PSD95 interaction is important in maintaining hypersensitivity in acute and chronic pain. Disruption of the nNOS-PSD95 interaction provides a novel approach to obtain selective anti-hyperalgesic compounds.
(±)-Ibutilide is a class III antiarrhythmic agent. It inhibits the rapidly activating delayed-rectifier potassium current (IKr) in AT-1 myocytes with an IC50 value of 20 nM. (±)-Ibutilide also enhances the late inward sodium current (INa) and increases the action potential duration in isolated guinea pig ventricular cells. It decreases ventricular fibrillation induced by the ATP-dependent potassium channel activator pinacidil in Langendorff isolated perfused rabbit hearts when used at concentrations ranging from 3 to 30 µM. (±)-Ibutilide (15 µg/kg, i.v.) increases the effective refractory period (ERP) of the left and right atrium in anesthetized pigs. It prevents rapid pacing-induced atrial flutter in dogs when administered orally at doses ranging from 0.25 to 5 mg/kg. Formulations containing ibutilide have been used in the treatment of atrial arrhythmias. Ibutilide, also known as corvert, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Ibutilide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ibutilide has been detected in multiple biofluids, such as urine and blood. Within the cell, ibutilide is primarily located in the cytoplasm and membrane (predicted from logP). In humans, ibutilide is involved in the ibutilide action pathway. Ibutilide is an organic amino compound and a member of benzenes. Ibutilide is a Class III antiarrhythmic agent available in intravenous formulations. It is indicated for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR).